molecular formula C18H44O8Si3 B1148590 OCTAETHOXY-1,3,5-TRISILAPENTANE CAS No. 1263429-91-9

OCTAETHOXY-1,3,5-TRISILAPENTANE

Cat. No.: B1148590
CAS No.: 1263429-91-9
M. Wt: 472.79366
InChI Key:
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Description

Octaethoxy-1,3,5-trisilapentane: is a chemical compound that belongs to the class of organosilanes. It is characterized by its unique structure, which includes three silicon atoms connected by ethoxy groups. This compound is typically a colorless to pale yellow liquid and is known for its stability under standard conditions .

Mechanism of Action

Target of Action

Octaethoxy-1,3,5-trisilapentane is primarily used as a precursor in the synthesis of periodic mesoporous organosilica (PMO) nanoparticles . The primary target of this compound is the formation of these nanoparticles, which have a wide range of applications in various fields such as microelectronics, optics, drug delivery, and bio-detections .

Mode of Action

The compound interacts with its targets through a process known as surfactant-templated self-assembly . In this process, this compound is used as a single-source precursor without the aid of inorganic co-reactants . This results in a high and homogeneous distribution of organic groups in the channel walls of the PMO nanoparticles .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the synthesis of PMO nanoparticles . The compound forms O2−-bridged Si–R–Si building units that build periodic mesoporous frameworks . The mesochannels in these nanoparticles are highly ordered and are oriented parallel to the longitudinal axis of the particles .

Pharmacokinetics

The pharmacokinetic properties of these nanoparticles would be highly dependent on their size, shape, and surface characteristics .

Result of Action

The result of the action of this compound is the formation of PMO nanoparticles with tunable aspect ratios . These nanoparticles exhibit surface areas between 181 and 936 m²/g, indicating their potential for high loading capacity in drug delivery applications .

Action Environment

The action of this compound is influenced by environmental factors such as the concentration of the precursor and the presence of a triblock copolymer Pluronic P123 . By varying the concentration of the precursor in acidic aqueous solutions containing constant amounts of this copolymer, the aspect ratio of the resulting PMO nanoparticles can be tuned from 2:1 to >20:1 .

Biochemical Analysis

Biochemical Properties

OCTAETHOXY-1,3,5-TRISILAPENTANE plays a significant role in biochemical reactions, particularly in the formation of mesoporous materials. It interacts with various enzymes and proteins during the synthesis process. For instance, it is used in surfactant-templated self-assembly processes where it interacts with triblock copolymer Pluronic P123 to form highly ordered mesochannels . The nature of these interactions involves the hydrolysis and condensation of the ethoxy groups, leading to the formation of a stable mesoporous framework.

Cellular Effects

The effects of this compound on cellular processes are primarily observed in the context of its application in nanomaterials. It influences cell function by providing a scaffold for cell growth and differentiation. The mesoporous structure formed by this compound can enhance cell signaling pathways and gene expression by facilitating the delivery of biomolecules and drugs to specific cellular targets . Additionally, it can impact cellular metabolism by providing a high surface area for catalytic reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of siloxane bonds. The hydrolysis of the ethoxy groups leads to the formation of silanol groups, which subsequently condense to form a stable siloxane network . This network can interact with various biomolecules, leading to enzyme inhibition or activation. The changes in gene expression are mediated by the enhanced delivery of genetic material through the mesoporous structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under acidic conditions, which is essential for maintaining the integrity of the mesoporous structure . Over extended periods, the hydrolysis of the ethoxy groups can lead to the gradual degradation of the material. Long-term studies have shown that the mesoporous structure can maintain its functionality for several weeks, providing sustained effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular function and promote tissue regeneration by providing a scaffold for cell growth . At high doses, it can exhibit toxic effects, leading to adverse reactions such as inflammation and tissue damage. Threshold effects have been observed, where the beneficial effects are maximized at specific dosages, beyond which toxicity becomes a concern.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of mesoporous materials. The hydrolysis and condensation reactions are catalyzed by enzymes that facilitate the formation of the siloxane network . The compound can also affect metabolic flux by providing a high surface area for catalytic reactions, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The mesoporous structure allows for the efficient delivery of biomolecules to specific cellular targets . The localization and accumulation of the compound are influenced by its interactions with cellular membranes and transport proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it forms a stable mesoporous network . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of the compound are enhanced by its localization, allowing for efficient interactions with cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octaethoxy-1,3,5-trisilapentane can be synthesized through a surfactant-templated self-assembly process. The synthesis involves the use of organosilanes of the type (EtO)3Si-R-Si(OEt)3, where R is an organic group. The process is carried out in acidic aqueous solutions containing constant amounts of triblock copolymer Pluronic P123. The aspect ratio of the resulting periodic mesoporous organosilica nanoparticles can be tuned by varying the precursor concentration .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: Octaethoxy-1,3,5-trisilapentane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Tetraethoxysilane: Used in the synthesis of silica-based materials.

    Trimethoxysilane: Another organosilane used in various industrial applications.

    Hexamethoxydisiloxane: Used in the production of silicone-based materials.

Uniqueness: Octaethoxy-1,3,5-trisilapentane is unique due to its ability to form highly ordered mesoporous structures with tunable aspect ratios. This property is not commonly found in other organosilanes, making it particularly valuable in the synthesis of advanced nanomaterials .

Properties

CAS No.

1263429-91-9

Molecular Formula

C18H44O8Si3

Molecular Weight

472.79366

Synonyms

OCTAETHOXY-1,3,5-TRISILAPENTANE

Origin of Product

United States
Customer
Q & A

Q1: What is the role of OCTAETHOXY-1,3,5-TRISILAPENTANE in the synthesis of periodic mesoporous organosilica nanoparticles?

A1: this compound serves as a crucial precursor in the synthesis of periodic mesoporous organosilica nanoparticles (PMOs) []. The molecule's structure, featuring three silicon atoms bridged by ethylene groups and capped with ethoxy groups, allows it to form a well-ordered mesoporous framework through hydrolysis and condensation reactions. This framework provides a high surface area and tunable pore size, making these PMOs suitable for various applications such as catalysis and drug delivery.

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